An In-Depth Technical Guide to 2,5-Dimethylbenzothiazole: Properties, Analysis, and Applications
An In-Depth Technical Guide to 2,5-Dimethylbenzothiazole: Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocycle
2,5-Dimethylbenzothiazole is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with methyl groups substituted at the 2 and 5 positions.[1] This scaffold is of significant interest in medicinal and materials chemistry.[2][3] In drug development, the benzothiazole core is recognized as a "privileged structure," appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5] Its utility also extends to industrial applications, where it serves as a vulcanization accelerator in the rubber industry and as a stabilizer in plastics.[2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical protocols, and its relevance in modern research.
Molecular Structure and Physicochemical Properties
The unique arrangement of atoms in 2,5-Dimethylbenzothiazole dictates its chemical behavior and physical characteristics. The fusion of the electron-rich benzene ring with the electron-deficient thiazole ring creates a distinct electronic environment that influences its reactivity and interactions.
Caption: Molecular Structure of 2,5-Dimethylbenzothiazole.
Table 1: Core Physicochemical Properties of 2,5-Dimethylbenzothiazole
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NS | [1][2][6] |
| Molecular Weight | 163.24 g/mol | [2][6] |
| CAS Number | 95-26-1 | [1][6] |
| Appearance | White to light yellow/orange powder or crystals | [2][7] |
| Melting Point | 36-42 °C | [2][7] |
| Boiling Point | 146 °C at 10 mmHg | [2][7] |
| Flash Point | >110 °C (>230 °F) | [7] |
| pKa | 2.02 ± 0.10 (Predicted) | [7][8] |
| Storage Temperature | 2-30°C |
Spectroscopic and Analytical Characterization
Accurate structural confirmation and purity assessment are paramount in scientific research. Spectroscopic techniques provide a detailed fingerprint of the 2,5-Dimethylbenzothiazole molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.
-
¹H NMR (Proton NMR): The proton NMR spectrum of 2,5-Dimethylbenzothiazole is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups.
-
Aromatic Protons (3H): The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.0 ppm), exhibiting splitting patterns (doublets, triplets) based on their coupling with adjacent protons.
-
Methyl Protons (6H): Two sharp singlets are expected for the two methyl groups. The C2-methyl protons will likely appear around δ 2.8 ppm, while the C5-methyl protons will be slightly more upfield, around δ 2.5 ppm.[9] This difference is due to the varying electronic environments of the thiazole and benzene portions of the molecule.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will reveal all nine unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups and bond vibrations within the molecule. Key expected absorption bands include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic/methyl): ~2850-3000 cm⁻¹
-
C=N stretching (thiazole ring): ~1615 cm⁻¹[10]
-
C=C stretching (aromatic ring): ~1450-1600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Molecular Ion Peak ([M]⁺): A prominent peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight, approximately 163.24.[1]
-
Fragmentation: Common fragmentation patterns for benzothiazoles may involve the loss of methyl groups or cleavage of the thiazole ring.
Chemical Reactivity and Synthesis
Key Reaction Pathways
The reactivity of 2,5-Dimethylbenzothiazole is governed by the interplay between the aromatic benzene ring and the heterocyclic thiazole ring.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions like nitration or halogenation.[11] The existing methyl group and the fused thiazole ring direct incoming electrophiles, typically to the C4 and C6 positions.
-
Reactivity of the C2-Methyl Group: The methyl group at the C2 position is activated by the adjacent imine bond (C=N). It can be deprotonated by a strong base to form a nucleophilic carbanion, which can then react with various electrophiles. This is a common strategy for elaborating the structure in synthetic schemes.
-
N-Alkylation: The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can act as a nucleophile, reacting with alkyl halides to form quaternary benzothiazolium salts. This modification is often used to alter the solubility and biological activity of the molecule.
Caption: Common synthesis pathway for 2,5-Dimethylbenzothiazole.
General Synthesis Approach
A prevalent method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with an aldehyde, ketone, or carboxylic acid derivative.[4][12] For 2,5-Dimethylbenzothiazole, this typically involves the reaction of 4-methyl-2-aminothiophenol with acetic anhydride or a similar acetylating agent, followed by cyclization.[11]
Applications in Drug Discovery and Development
The benzothiazole scaffold is a cornerstone in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[3]
-
Anticancer Agents: Numerous benzothiazole derivatives have demonstrated potent antitumor activity by targeting various pathways involved in cancer progression.[3][13]
-
Antimicrobial Research: The scaffold is present in compounds developed as antibacterial and antifungal agents, with some showing efficacy against multidrug-resistant strains.[14]
-
Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated as imaging agents for amyloid-β plaques, which are hallmarks of Alzheimer's disease.[5]
-
Enzyme Inhibition: The structural features of benzothiazoles make them effective inhibitors for various enzymes, a key strategy in treating numerous diseases.[12]
Experimental Protocol: Acquiring a ¹H NMR Spectrum
This protocol outlines the standard procedure for preparing a sample of 2,5-Dimethylbenzothiazole and acquiring a proton NMR spectrum. This is a foundational experiment for identity confirmation and purity analysis.
Objective: To obtain a high-resolution ¹H NMR spectrum of 2,5-Dimethylbenzothiazole for structural verification.
Materials:
-
2,5-Dimethylbenzothiazole (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Methodology
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of 2,5-Dimethylbenzothiazole and place it into a clean, dry vial. b. Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The CDCl₃ serves as the solvent and its deuterium signal is used for locking the magnetic field. TMS is included as the internal standard (δ 0.0 ppm).[10] c. Gently vortex the sample until the solid is completely dissolved. The solution should be clear and free of particulate matter. d. Carefully transfer the solution into the NMR tube using a clean Pasteur pipette.
-
Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved peaks. d. Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 8-16 scans to ensure a good signal-to-noise ratio.
-
Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum. b. Perform phase correction and baseline correction to ensure the spectrum is properly presented. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons corresponding to each peak. e. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the peaks to the specific protons in the 2,5-Dimethylbenzothiazole structure.
Safety and Handling
2,5-Dimethylbenzothiazole is classified as harmful if swallowed.[6][15] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[16]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
References
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National Institute of Standards and Technology. (n.d.). Benzothiazole, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]
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S. M. H. Mashkouri & A. R. Mohebbati. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Organic Chemistry: An Indian Journal, 8(3), 105-109. Retrieved from [Link]
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P. P. Pathak. (2021). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Drug Designing and Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Dimethylbenzothiazole. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR and IR spectra of compounds 2-5. Retrieved from [Link]
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Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. Retrieved from [Link]
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SpectraBase. (n.d.). 2,5-Dimethylbenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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